

Physical and chemical properties of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

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Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available data. While specific experimental details for this particular molecule are not widely published, this guide consolidates the existing information and provides context based on the broader family of tetrahydroquinolines, which are recognized for their diverse biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** are summarized below. It is important to note that while some data is directly reported for this compound, other values are predicted or inferred from closely related structures due to a lack of specific experimental documentation in publicly accessible literature.

Table 1: Physical and Chemical Properties of **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.25 g/mol	[1]
CAS Number	118128-78-2	[1][2]
Appearance	Not specified (likely a solid or oil)	N/A
Melting Point	Not specified. For a related isomer, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, the melting point is 204 °C.	[3]
Boiling Point	Not specified.	N/A
Solubility	Not specified. A related isomer, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, is slightly soluble in water (4.3 g/L at 25 °C).	[3]
Predicted ¹ H NMR	Predicted spectra are available.	[1]
Predicted ¹³ C NMR	Predicted spectra are available.	[1]
IR Spectrum	Not specified.	N/A
Mass Spectrum	Not specified.	N/A

Synthesis and Purification

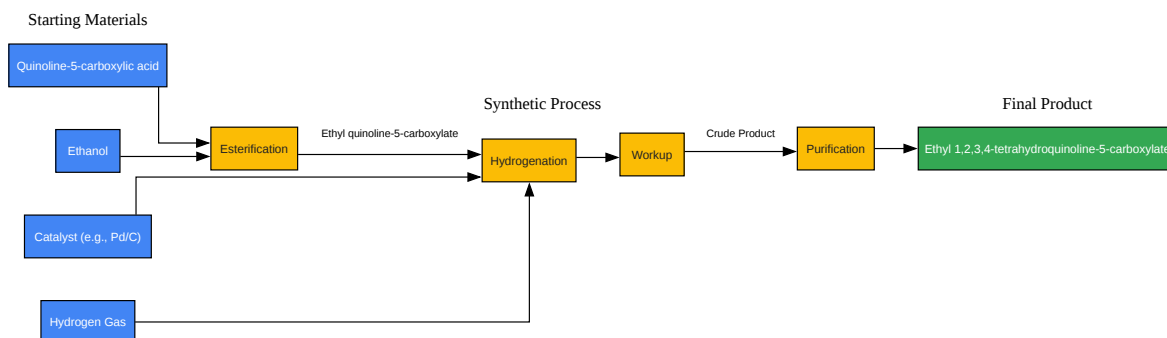
While a specific, detailed experimental protocol for the synthesis of **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** is not readily available in the searched literature, the

synthesis of the tetrahydroquinoline scaffold is well-established. Common synthetic routes include the reduction of the corresponding quinoline derivative.

One general and widely used method is the catalytic hydrogenation of the quinoline ring system. This typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction solvent and conditions (temperature, pressure) would need to be optimized for this specific substrate.

Another approach involves domino reactions, which have proven to be an efficient strategy for generating substituted tetrahydroquinolines. These multi-step sequences can be initiated by reduction of a nitro group followed by cyclization and further reduction.[4]

A generalized workflow for a potential synthesis route is depicted below.



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Caption: A potential synthetic workflow for **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common procedures for similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

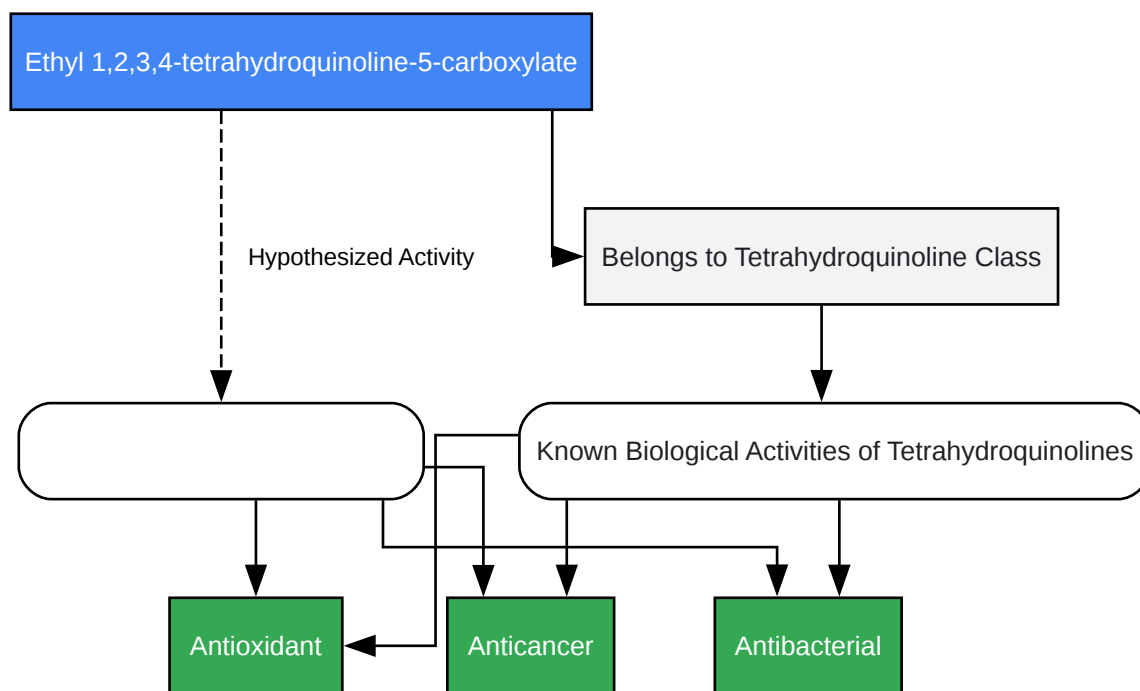
- **Esterification:** Quinoline-5-carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base and extracted with an organic solvent. The organic layer is dried and concentrated to yield ethyl quinoline-5-carboxylate.
- **Hydrogenation:** The resulting ethyl quinoline-5-carboxylate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of palladium on carbon (5-10 wt%) is added. The mixture is then subjected to hydrogenation in a Parr shaker or a similar apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
- **Workup and Purification:** Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the involvement in signaling pathways of **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** are not available in the reviewed literature. However, the broader class of tetrahydroquinolines is known to exhibit a wide range of biological activities.^[5] These include, but are not limited to, antioxidant, antibacterial, and potential anticancer effects.

The tetrahydroisoquinoline scaffold, a close structural relative, is found in numerous natural products and pharmacologically active compounds.^{[6][7][8][9]} Derivatives of tetrahydroisoquinoline have been reported to possess antitumor, antibacterial, and anti-inflammatory properties.^{[7][8][9]}

Given the structural similarities, it is plausible that **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** could be investigated for similar biological activities. The logical relationship for such an investigation is outlined below.



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Caption: Logical relationship for investigating the biological activity of the target compound.

Conclusion

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a compound for which detailed experimental data is not extensively documented in publicly available sources. This guide has compiled the known information regarding its basic properties and has provided a hypothetical framework for its synthesis and potential biological evaluation based on the well-characterized chemistry and pharmacology of the broader tetrahydroquinoline class. Further experimental investigation is required to fully elucidate the physical, chemical, and biological characteristics of this specific molecule. This document serves as a starting point for researchers interested in exploring the potential of **Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** in medicinal chemistry and drug development.

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